molecular formula C14H15N3OS B2533483 2-(methylsulfanyl)-N-[2-(pyridin-2-yl)ethyl]pyridine-3-carboxamide CAS No. 1181543-00-9

2-(methylsulfanyl)-N-[2-(pyridin-2-yl)ethyl]pyridine-3-carboxamide

Cat. No.: B2533483
CAS No.: 1181543-00-9
M. Wt: 273.35
InChI Key: IAHARKLNWQUQBO-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)-N-[2-(pyridin-2-yl)ethyl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a carboxamide group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-N-[2-(pyridin-2-yl)ethyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the pyridine ring and introduce the carboxamide group through an amide coupling reaction. The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable methylsulfanyl donor.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-N-[2-(pyridin-2-yl)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

2-(methylsulfanyl)-N-[2-(pyridin-2-yl)ethyl]pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-N-[2-(pyridin-2-yl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-(methylsulfanyl)ethylpyridine: A simpler analog with similar functional groups but lacking the carboxamide moiety.

    2-(methylsulfanyl)-4-(3-thienyl)pyrimidine: Contains a thienyl group instead of the pyridine ring.

    4,6-dimethyl-2-(methylsulfanyl)pyrimidine: Features a pyrimidine ring with additional methyl groups.

Uniqueness

2-(methylsulfanyl)-N-[2-(pyridin-2-yl)ethyl]pyridine-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the carboxamide and methylsulfanyl groups allows for diverse chemical transformations and potential interactions with biological targets, making it a valuable compound in research and development.

Properties

IUPAC Name

2-methylsulfanyl-N-(2-pyridin-2-ylethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-19-14-12(6-4-9-17-14)13(18)16-10-7-11-5-2-3-8-15-11/h2-6,8-9H,7,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHARKLNWQUQBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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